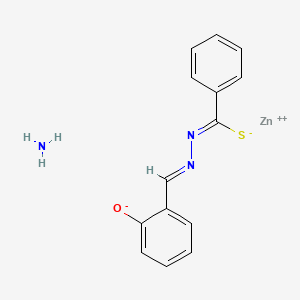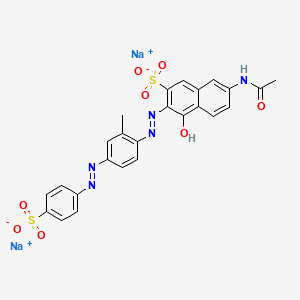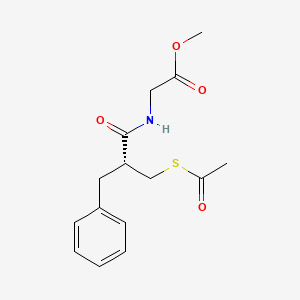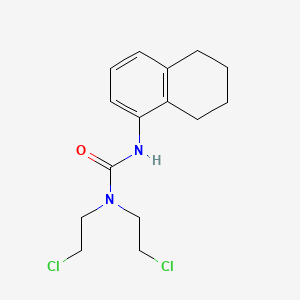
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) is a coordination compound that features a zinc ion coordinated with 2-hydroxybenzaldehyde thiobenzoylhydrazone and an ammine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) typically involves the reaction of zinc salts with 2-hydroxybenzaldehyde thiobenzoylhydrazone in the presence of an ammine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme can be represented as follows:
ZnX2+2-Hydroxybenzaldehyde thiobenzoylhydrazone+NH3→(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II)+HX
where ( \text{X} ) represents the anion of the zinc salt used (e.g., chloride, sulfate).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of the zinc ion.
Substitution: Ligand substitution reactions can occur, where the ammine ligand or the thiobenzoylhydrazonato ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide or other zinc-containing compounds, while substitution reactions will result in new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other coordination compounds and as a catalyst in organic reactions.
Biology: The compound’s potential antimicrobial and anticancer properties are being explored.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to coordinate with various biologically active molecules.
Industry: It is investigated for use in materials science, particularly in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) exerts its effects involves coordination chemistry principles. The zinc ion acts as a central metal atom, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in medicinal chemistry or catalyzing reactions in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II)
- (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II)
- (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II)
Uniqueness
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-zinc(II) is unique due to the specific coordination environment around the zinc ion, which can impart distinct chemical and physical properties. Compared to its cadmium, copper, and nickel analogs, the zinc compound may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
132773-07-0 |
|---|---|
Fórmula molecular |
C14H13N3OSZn |
Peso molecular |
336.7 g/mol |
Nombre IUPAC |
zinc;azane;(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C14H12N2OS.H3N.Zn/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);1H3;/q;;+2/p-2/b15-10+;; |
Clave InChI |
LQXURJCCPJCJFJ-OVWKBUNZSA-L |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Zn+2] |
SMILES canónico |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)

![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)










![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)
